REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][NH:3][C:2]1=[O:6].[CH2:7]([SH:9])[CH3:8].N(C(C)(C)C#N)=NC(C)(C)C#N>>[CH2:7]([S:9][CH:5]1[O:1][C:2](=[O:6])[NH:3][CH2:4]1)[CH3:8]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O1C(NC=C1)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted at 100° C. for 8 hours in an autoclave
|
Duration
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8 h
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)SC1CNC(O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |